molecular formula C25H32N6O3 B8244928 5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(piperazin-1-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide

5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(piperazin-1-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide

Cat. No.: B8244928
M. Wt: 464.6 g/mol
InChI Key: SEJLSUIGJULNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

TVD-0003510 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving TVD-0003510 include:

Major Products Formed

The major products formed from the reactions involving TVD-0003510 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

TVD-0003510 is widely used in scientific research due to its involvement in the synthesis of complex molecules. Its applications include:

    Chemistry: Used as a building block in the synthesis of various chemical compounds.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of TVD-0003510 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

TVD-0003510 is similar to other carboxamide derivatives used in scientific research. Some of the similar compounds include:

Uniqueness

TVD-0003510 is unique due to its specific chemical structure and its involvement in the synthesis of complex molecules. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound .

Biological Activity

The compound 5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(piperazin-1-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide (often abbreviated as DHTP) has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

DHTP is characterized by a complex structure that includes a triazole ring and multiple functional groups that enhance its biological activity. The molecular formula is C26H31N3O5C_{26}H_{31}N_3O_5, with a molecular weight of approximately 481.55 g/mol. Its structure can be visualized as follows:

Component Description
Triazole RingCentral structure contributing to biological activity
Hydroxy GroupsPotential for hydrogen bonding and solubility
Ethyl GroupEnhances lipophilicity
Piperazine RingImparts pharmacokinetic properties

Antimicrobial Activity

Recent studies have evaluated DHTP's efficacy against various pathogens. Notably, it has shown significant activity against Mycobacterium tuberculosis, with IC50 values indicating potent inhibitory effects. For instance, compounds similar to DHTP exhibited IC50 values ranging from 1.35 to 2.18 µM against M. tuberculosis H37Ra .

Anticancer Properties

DHTP has also been investigated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

The proposed mechanism of action for DHTP includes:

  • Inhibition of Enzyme Activity : DHTP may inhibit specific enzymes involved in pathogen metabolism.
  • Disruption of Cell Membrane Integrity : By interacting with membrane components, it compromises the integrity of bacterial and cancer cell membranes.
  • Modulation of Signaling Pathways : Evidence suggests that DHTP can modulate pathways related to cell survival and apoptosis.

Study 1: Anti-Tubercular Activity

A study conducted on a series of substituted triazole derivatives found that DHTP exhibited significant anti-tubercular activity. The most active derivatives showed IC90 values between 3.73 to 4.00 µM, indicating strong potential for further development as an anti-TB agent .

Study 2: Cytotoxicity Assessment

In cytotoxicity assays performed on HEK-293 cells, DHTP demonstrated low toxicity levels, suggesting a favorable safety profile for therapeutic applications .

Pharmacokinetic Properties

DHTP's pharmacokinetic profile indicates good absorption and distribution characteristics, making it a viable candidate for further clinical development.

Structure-Activity Relationship (SAR)

Research into the SAR of DHTP has revealed that modifications to the piperazine moiety significantly influence its biological activity. Substituting different groups on the piperazine ring can enhance or diminish its efficacy against targeted pathogens.

Properties

IUPAC Name

5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(piperazin-1-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O3/c1-4-27-25(34)24-29-28-23(20-13-19(16(2)3)21(32)14-22(20)33)31(24)18-7-5-17(6-8-18)15-30-11-9-26-10-12-30/h5-8,13-14,16,26,32-33H,4,9-12,15H2,1-3H3,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJLSUIGJULNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NN=C(N1C2=CC=C(C=C2)CN3CCNCC3)C4=CC(=C(C=C4O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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